desmosterol

Catalog No.
S525724
CAS No.
313-04-2
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
desmosterol

CAS Number

313-04-2

Product Name

desmosterol

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

Soluble in DMSO

Synonyms

24 Dehydrocholesterol, 24-Dehydrocholesterol, Demosterol, Desmosterol

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound desmosterol is 384.3392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226126. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins - Dehydrocholesterols. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol Metabolism and Disease

Desmosterol levels can serve as a biomarker for cholesterol synthesis and abnormalities in the pathway. Studies suggest elevated desmosterol levels might be associated with Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder affecting cholesterol biosynthesis [].

Researchers are also investigating desmosterol's role in atherosclerosis, the hardening of arteries. Atherosclerosis is linked to high cholesterol levels, and some studies suggest desmosterol accumulation might contribute to the plaque formation in arteries [].

Neurological Disorders

Research is exploring the potential link between desmosterol and neurodegenerative diseases like Alzheimer's disease. Studies in animal models suggest that elevated desmosterol levels might impair memory and learning []. Further investigation is needed to understand the role of desmosterol in human neurological health.

Cancer Research

Desmosterol's impact on cancer cell growth and proliferation is another area of scientific interest. Some studies indicate that desmosterol might inhibit the growth of certain cancer cells []. However, more research is required to determine its potential as a therapeutic target.

Desmosterol, chemically known as Cholesta-5,24-dien-3β-ol, is a sterol that serves as an intermediate in the biosynthesis of cholesterol in mammals. It features a structure similar to cholesterol but includes an additional double bond at the 24-position of the sterol backbone. This compound is predominantly found in the membranes of phytoplankton and is also enriched in certain marine organisms, particularly red and brown algae . Desmosterol plays a crucial role in human metabolism and is particularly significant in the context of cholesterol synthesis, where it acts as the immediate precursor to cholesterol through the action of the enzyme 24-dehydrocholesterol reductase .

Desmosterol's role extends beyond being a cholesterol precursor. Recent research suggests it acts as a signaling molecule, influencing various cellular processes []. It binds to the Liver X Receptor (LXR), a protein that regulates cholesterol and fatty acid metabolism []. This binding can activate gene expression pathways, impacting inflammation, cell proliferation, and cholesterol transport [, ]. For instance, desmosterol has been shown to possess anti-inflammatory properties in intestinal epithelial cells and macrophages [].

  • Conversion to Cholesterol: The primary reaction involving desmosterol is its conversion to cholesterol via reduction catalyzed by 24-dehydrocholesterol reductase. This step is critical in the mevalonate pathway, which synthesizes cholesterol from simpler precursors .
  • Ozonolysis: Desmosterol can be identified through ozonolysis, where it reacts with ozone to form various products that can be analyzed using techniques like mass spectrometry and chromatography .
  • Esterification: Desmosterol is a poor substrate for acyl-CoA cholesterol acyl transferase, exhibiting approximately 40% esterification levels compared to cholesterol .

Desmosterol exhibits various biological activities:

  • Regulation of Gene Expression: It has been shown to modulate core genes involved in oxidative stress and inflammatory responses. Specifically, desmosterol treatment can down-regulate genes associated with oxidative processes while up-regulating inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .
  • Role in Immune Response: Desmosterol acts as an endogenous ligand for nuclear receptor RORγt, influencing immune responses and potentially serving as a therapeutic target for conditions involving inflammation and oxidative stress .
  • Impact on Cellular Functions: In models of desmosterolosis (a condition caused by mutations affecting its conversion to cholesterol), desmosterol accumulation leads to significant changes in lipid metabolism and neuronal development .

Desmosterol can be synthesized through several methods:

  • Natural Extraction: It is commonly extracted from marine sources such as red algae, where it is found in high concentrations .
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions using starting materials derived from simpler sterols or through total synthesis methods employing transition metals .
  • Biotechnological Approaches: Genetic engineering techniques can be utilized to enhance the production of desmosterol in microbial systems or cell cultures by manipulating the pathways involved in sterol biosynthesis.

Desmosterol has several applications:

  • Biomarker: It serves as a biomarker for certain marine organisms and can indicate specific metabolic pathways within those organisms .
  • Research Tool: Its role in cholesterol metabolism makes it a valuable compound for studying metabolic disorders, particularly those related to cholesterol biosynthesis such as desmosterolosis and Smith-Lemli-Opitz syndrome .
  • Therapeutic Potential: Given its influence on inflammation and oxidative stress pathways, desmosterol may have future applications in immunotherapy and treatments aimed at reducing oxidative damage .

Research has demonstrated that desmosterol interacts with various cellular pathways:

  • Inflammatory Pathways: Studies indicate that desmosterol can suppress macrophage inflammasome activation, suggesting its potential role in modulating immune responses during lipid overload conditions .
  • Gene Regulation: Transcriptomic analyses have shown that desmosterol affects the expression of genes involved in lipid metabolism, oxidative stress response, and inflammation, indicating its multifaceted role in cellular homeostasis .

Desmosterol shares structural similarities with several other sterols. Here are some notable comparisons:

CompoundStructure SimilarityRole in Cholesterol BiosynthesisUnique Features
CholesterolSimilar backboneEnd productKey sterol found in cell membranes
7-DehydrocholesterolOne less double bondPrecursorAccumulates in Smith-Lemli-Opitz syndrome
LanosterolMore complex structurePrecursorPrecedes desmosterol in the biosynthetic pathway
SitosterolSimilar backbonePlant sterolFound predominantly in plants

Desmosterol's uniqueness lies in its position as a direct precursor to cholesterol and its distinct biological activities related to inflammation and oxidative stress modulation.

Role in the Bloch Cholesterol Synthesis Pathway

The Bloch pathway represents the predominant route for cholesterol biosynthesis in most mammalian tissues, particularly those with high rates of sterol synthesis such as the liver, brain, and adrenal glands [5] [6]. In this pathway, desmosterol serves as the terminal intermediate before cholesterol formation, positioning it as a critical regulatory node in sterol homeostasis [1] [4].

The Bloch pathway proceeds through a series of side-chain unsaturated intermediates, with the sequence following lanosterol demethylation, isomerization, delta-5 desaturation, and delta-7 reduction to produce desmosterol [4] [7]. The pathway's defining characteristic is that the reduction of the carbon 24,25 double bond occurs as the final step, catalyzed by 24-dehydrocholesterol reductase (DHCR24) [3] [8]. This terminal positioning allows desmosterol to function as both a cholesterol precursor and an independent signaling molecule [2] [9].

Research has demonstrated that the Bloch pathway accounts for approximately 80-90% of cholesterol synthesis in the liver and other high-synthesis tissues [5] [6]. The pathway's predominance in these tissues reflects its tight regulation by sterol regulatory element-binding protein-2 (SREBP-2), which responds to cellular cholesterol depletion by upregulating the entire cascade [9] [10]. Desmosterol accumulation in this pathway serves multiple regulatory functions, including activation of liver X receptor (LXR) signaling and feedback inhibition of cholesterol synthesis through SREBP suppression [9] [11].

Comparison with the Kandutsch-Russell Pathway

The Kandutsch-Russell pathway represents an alternative route for cholesterol biosynthesis that differs fundamentally in the timing of side-chain saturation and tissue distribution [12] [13]. Unlike the Bloch pathway, the Kandutsch-Russell pathway reduces the carbon 24,25 double bond early in the sequence, immediately after zymosterol formation, producing lathosterol as an intermediate rather than desmosterol [12] [6].

The two pathways exhibit distinct tissue-specific preferences that reflect their different regulatory characteristics [6] [13]. While the Bloch pathway dominates in liver and brain tissue, the Kandutsch-Russell pathway is prominent in skin, where it serves as the source of 7-dehydrocholesterol for vitamin D synthesis [12] [13]. This tissue-specific distribution allows for specialized metabolic functions: the skin's utilization of the Kandutsch-Russell pathway ensures adequate 7-dehydrocholesterol availability for photochemical vitamin D3 synthesis, while the liver's preference for the Bloch pathway enables tight regulation of cholesterol production in response to dietary cholesterol intake [6] [14].

Flux analysis studies have revealed that the pathways differ significantly in their regulatory responsiveness [5] [6]. The Bloch pathway shows dramatic upregulation under conditions of cholesterol depletion, with flux increasing several-fold in response to SREBP activation [5] [9]. In contrast, the Kandutsch-Russell pathway maintains relatively constant flux regardless of cellular cholesterol status, suggesting constitutive rather than regulated activity [5] [6]. This differential regulation allows cells to fine-tune cholesterol production while maintaining baseline synthesis of other sterol-derived products.

Enzymatic Catalysis by 24-Dehydrocholesterol Reductase (DHCR24)

24-Dehydrocholesterol reductase (DHCR24) catalyzes the final and rate-determining step in the Bloch pathway, converting desmosterol to cholesterol through NADPH-dependent reduction of the carbon 24,25 double bond [8] [15]. The enzyme, also known as seladin-1, functions as a 528-amino acid membrane-bound protein localized to the endoplasmic reticulum with specific topology requirements for activity [16] [17].

DHCR24 exhibits a complex membrane organization with its N-terminal domain residing in the endoplasmic reticulum lumen and its C-terminal domain extending into the cytoplasm [16]. This orientation is essential for enzyme function, as the transmembrane domain is required for proper endoplasmic reticulum targeting and membrane association [16]. The enzyme contains a critical FAD-binding domain that not only supports its reductase activity but also confers antioxidant properties that protect cells from oxidative stress-induced apoptosis [16] [8].

The enzymatic mechanism of DHCR24 involves stereospecific reduction of the delta-24 double bond using NADPH as the electron donor [8] [17]. Kinetic studies have revealed that the enzyme demonstrates substrate specificity for desmosterol while also accepting other sterol intermediates such as 24-methylenelophenol and, to a lesser extent, lanosterol [17] [18]. The enzyme's catalytic efficiency varies significantly among substrates, with desmosterol showing the highest turnover rate and lowest Michaelis constant, consistent with its role as the physiological substrate [18].

Post-translational regulation of DHCR24 occurs through multiple phosphorylation sites that modulate enzyme activity [10]. Specific residues including threonine-110, tyrosine-299, and tyrosine-507 serve as regulatory phosphorylation targets, with mutation of these sites resulting in decreased enzyme activity [10]. Protein kinase C signaling pathways also influence DHCR24 function, though the exact mechanism remains incompletely understood [10]. Additionally, the enzyme undergoes caspase-mediated cleavage during apoptosis, which eliminates its protective antioxidant function [16].

Tissue-Specific Expression and Flux Analysis in Sterol Synthesis

DHCR24 expression exhibits pronounced tissue-specific patterns that correlate with cholesterol synthesis requirements and pathway utilization [19] [20]. The highest expression levels occur in brain and adrenal gland tissues, reflecting these organs' substantial cholesterol demands for membrane synthesis and steroid hormone production [19] [20]. The brain's particularly high DHCR24 expression supports its complete reliance on endogenous cholesterol synthesis, as the blood-brain barrier prevents uptake of lipoprotein-derived cholesterol [21] [22].

Flux analysis studies have revealed that DHCR24 exerts complete control over sterol flux in steady-state conditions [5] [23]. Mathematical modeling demonstrates that changes in DHCR24 activity directly translate to proportional changes in cholesterol synthesis flux, with the enzyme serving as the sole rate-determining step in the terminal portion of the pathway [5]. This central control position allows DHCR24 to coordinate cholesterol and desmosterol levels according to cellular demands [11].

Tissue-specific flux patterns reflect both enzyme expression levels and pathway preferences [5] [6]. In liver tissue, where DHCR24 expression is moderate but highly regulated, flux through the Bloch pathway accounts for approximately 80-90% of total cholesterol synthesis [5]. Brain tissue, with its exceptionally high DHCR24 expression, demonstrates near-complete utilization of the Bloch pathway, consistent with its minimal cholesterol turnover and maximal synthesis efficiency requirements [21] [5].

The regulatory significance of tissue-specific DHCR24 expression extends beyond simple cholesterol production to encompass specialized metabolic functions [19] [24]. In brain tissue, desmosterol accumulation during development correlates with myelination processes, with the sterol serving both as a cholesterol precursor and as a signaling molecule that coordinates lipid synthesis with neuronal development [24] [21]. In macrophages, DHCR24 expression levels determine desmosterol accumulation, which in turn regulates inflammatory responses through LXR activation and inflammasome suppression [3] [9].

Desmosterol, chemically designated as cholesta-5,24-dien-3β-ol, represents a critical cholesterol biosynthetic intermediate that exhibits unique membrane-modulating properties distinct from its final product, cholesterol [1] [2]. The compound possesses a molecular formula of C₂₇H₄₄O with an identical molecular weight of 384.64 g/mol to cholesterol, yet differs structurally through the presence of an additional double bond at the C24-C25 position in the sterol side chain [3] [4]. This seemingly minor structural modification profoundly influences membrane biophysical characteristics and cellular functions.

Membrane Integration and Structural Effects

The incorporation of desmosterol into phospholipid membranes results in significant alterations to membrane thickness and organization compared to cholesterol-containing systems [5] [6]. Experimental studies using dipalmitoylphosphatidylcholine model membranes demonstrate that desmosterol incorporation increases bilayer thickness by approximately 5 Ångströms relative to cholesterol-containing bilayers [5]. This thickness enhancement occurs despite desmosterol exhibiting weaker membrane ordering potential, with studies indicating approximately 40% reduced ordering capacity compared to cholesterol [7] [8].

The reduced ordering efficiency stems from the C24 double bond introducing conformational flexibility in the sterol side chain, which perturbs the tight molecular packing typically achieved by cholesterol [9]. Molecular dynamics simulations reveal that this double bond creates additional stress in the sterol tail region, establishing a rigid structure between carbons 24 and 27 while favoring distinct tilting characteristics relative to cholesterol [7]. These structural perturbations manifest as increased membrane fluidity, with fluorescence recovery after photobleaching experiments demonstrating lateral diffusion coefficients of 1.98 ± 0.42 μm²/s for desmosterol-containing membranes compared to 1.1 ± 0.3 μm²/s for cholesterol systems [10].

Lipid Domain Formation and Membrane Organization

Desmosterol demonstrates significantly reduced capacity for promoting lipid domain formation and stabilizing detergent-resistant membrane regions compared to cholesterol [7] [2]. This reduced domain-forming propensity particularly manifests in membrane environments containing saturated phospholipids and ceramides, where cholesterol typically promotes highly ordered raft-like structures [10]. The weaker sterol ordering potential of desmosterol results in enhanced membrane dynamics and increased permeability to small molecules, characteristics that prove functionally significant in cellular processes requiring membrane remodeling [11].

Studies examining supported lipid bilayers reveal that desmosterol maintains membrane fluidity even under conditions that would typically promote gel-phase formation with cholesterol [10]. When phospholipid saturation levels reach 30-50%, cholesterol-containing bilayers exhibit reduced mobility and increased rigidity, whereas desmosterol-containing systems preserve lateral diffusion capacity [10]. Similarly, in ceramide-rich environments that typically decrease membrane fluidity, desmosterol-containing bilayers maintain diffusivity despite increasing ceramide concentrations up to 20 mole percent [10].

Physicochemical Properties and Membrane Interactions

The physicochemical characteristics of desmosterol closely mirror those of cholesterol in most parameters while exhibiting key differences that influence membrane behavior [12] [13]. Desmosterol displays a melting point of 121.5°C, slightly lower than cholesterol's 148°C, reflecting the increased conformational flexibility introduced by the C24 double bond [14] [13]. The compound maintains similar solubility characteristics to cholesterol, exhibiting minimal water solubility (<0.1 mg/mL) while remaining soluble in organic solvents including chloroform and methanol [15] [4].

The membrane interactions of desmosterol demonstrate enhanced fusion efficiency and improved membrane dynamics compared to cholesterol [16] [17]. These properties prove particularly relevant in biological systems requiring rapid membrane remodeling, such as during cellular differentiation or stress responses. The increased membrane permeability associated with desmosterol incorporation facilitates enhanced molecular transport across lipid bilayers, a characteristic that correlates with functional roles in cellular homeostasis [11].

Comparative Membrane Effects

Comparative studies systematically examining desmosterol versus cholesterol effects on membrane properties reveal consistent patterns across multiple membrane systems [2] [18] [19]. Nuclear magnetic resonance spectroscopy, fluorescence anisotropy measurements, and electron paramagnetic resonance studies collectively demonstrate that while desmosterol and cholesterol exhibit similar condensing effects on phospholipid acyl chains, desmosterol produces weaker membrane ordering [2] [19]. These findings indicate that desmosterol can functionally replace cholesterol in membrane structural roles while providing enhanced membrane dynamics.

The membrane fluidity-promoting effects of desmosterol become particularly pronounced in complex lipid environments mimicking physiological membrane compositions [10]. In membrane systems containing phosphatidylethanolamine, phosphatidylserine, and varying degrees of fatty acid saturation, desmosterol consistently maintains higher lateral mobility compared to cholesterol [10]. This enhanced fluidity proves functionally significant in biological processes requiring membrane flexibility, including protein conformational changes, membrane fusion events, and cellular signaling processes.

Interaction with Hedgehog Signaling and Developmental Biology

The interaction between desmosterol and Hedgehog signaling represents a complex regulatory network wherein cholesterol biosynthesis intermediates influence critical developmental pathways [20] [21]. Hedgehog signaling, fundamental to embryonic morphogenesis and tissue patterning, demonstrates intimate dependence on cholesterol and its precursors for proper signal transduction and pathway activation [22] [23].

Cholesterol Modification and Hedgehog Protein Function

Hedgehog proteins undergo unique post-translational cholesterol modification essential for their biological activity [24] [25]. During autocatalytic processing, cholesterol becomes covalently attached to the carboxy-terminus of the amino-terminal signaling fragment, creating a lipid anchor that tethers the protein to cell membranes [24]. This cholesterol modification proves critical for both short-range contact-dependent signaling and long-range morphogen gradient formation [25]. The cholesterol moiety facilitates proper protein trafficking, enables interaction with accessory proteins including Dispatched and Scube2, and maintains protein solubility during extracellular transport [26] [27].

Studies examining cholesterol-deficient conditions reveal that proper Hedgehog signaling requires not only cholesterol modification but also adequate cellular cholesterol levels for signal transduction [28] [29]. Sterol synthesis inhibitors reduce Sonic Hedgehog target gene transcription and block pathway-dependent cellular proliferation, effects that can be rescued by exogenous cholesterol or specific oxysterols [28]. These findings establish cholesterol as both a covalent modifier and a regulatory cofactor in Hedgehog pathway function.

Smoothened Activation and Cholesterol Dependence

The Hedgehog receptor Smoothened represents a seven-transmembrane G-protein coupled receptor whose activation requires direct cholesterol interaction [21] [22]. Unlike typical G-protein coupled receptors regulated through their transmembrane domains, Smoothened activation occurs through cholesterol binding to its extracellular cysteine-rich domain [21]. Structural analyses demonstrate that cholesterol binding residues in this extracellular region mediate both cholesterol-dependent and native Hedgehog ligand-dependent receptor activation [21].

Experimental evidence indicates that cholesterol functions as a direct Smoothened agonist, capable of activating Hedgehog target gene transcription independent of upstream Hedgehog ligand presence [21]. Acute increases in plasma membrane cholesterol prove sufficient to activate Hedgehog signaling, establishing cholesterol as an instructive signaling molecule rather than merely a permissive factor [21]. This direct activation mechanism suggests that local cholesterol availability can modulate Hedgehog pathway activity, providing a metabolic regulatory input into developmental signaling.

Desmosterol and Hedgehog Pathway Interactions

While direct studies examining desmosterol effects on Hedgehog signaling remain limited, the structural similarity between desmosterol and cholesterol suggests potential functional interactions [30] [22]. The presence of the C24 double bond in desmosterol may influence its ability to support Hedgehog protein modification and Smoothened activation, potentially creating distinct signaling outcomes compared to cholesterol [7] [9]. Given that even minor sterol structural modifications can significantly alter membrane protein function, desmosterol may provide alternative or modulatory inputs into Hedgehog pathway regulation.

The accumulation of desmosterol during specific developmental stages or pathological conditions could theoretically influence Hedgehog signaling through several mechanisms [31] [32]. These include altered membrane properties affecting Smoothened conformation, modified protein-lipid interactions influencing receptor clustering, or direct competition with cholesterol for binding sites on Hedgehog pathway components [22] [23]. Understanding these interactions requires systematic investigation of desmosterol effects on Hedgehog protein processing, receptor activation, and downstream transcriptional responses.

Developmental Implications and Sterol Homeostasis

The connection between cholesterol metabolism and Hedgehog signaling carries profound implications for developmental biology and disease pathogenesis [20] [29]. Mutations affecting cholesterol biosynthesis, including those impacting desmosterol metabolism, can result in developmental disorders characterized by Hedgehog signaling defects [33] [12]. Smith-Lemli-Opitz syndrome and desmosterolosis, caused by deficiencies in cholesterol biosynthetic enzymes, exhibit phenotypic features consistent with impaired Hedgehog function, including midline patterning defects and limb malformations [33] [34].

The tissue-specific expression patterns of cholesterol biosynthetic enzymes, including 24-dehydrocholesterol reductase responsible for desmosterol conversion, may create local environments with distinct sterol compositions that differentially influence Hedgehog signaling [35] [31]. During brain development, where desmosterol can constitute up to 30% of total sterols, altered Hedgehog pathway activity may contribute to neural patterning and differentiation processes [32] [36]. These developmental sterol gradients could provide spatiotemporal regulation of morphogen signaling, contributing to precise tissue patterning.

Pathological Implications and Therapeutic Considerations

Dysregulation of sterol metabolism and Hedgehog signaling contributes to various pathological conditions, including cancer, where aberrant Hedgehog activation drives tumor progression [29] [37]. The ability of cholesterol biosynthesis intermediates, potentially including desmosterol, to modulate Hedgehog pathway activity suggests therapeutic opportunities for pathway-specific interventions [28] [38]. Targeting sterol metabolism could provide strategies for modulating Hedgehog signaling in disease contexts while avoiding systemic cholesterol depletion.

The cell-type specific effects of different sterols on Hedgehog signaling, demonstrated for other cholesterol precursors, indicate that desmosterol may exhibit tissue-selective pathway modulation [39] [22]. This selectivity could prove therapeutically advantageous, allowing targeted intervention in specific cell populations without broadly disrupting cholesterol homeostasis. Further research examining desmosterol-Hedgehog interactions in various cellular contexts will illuminate these potential therapeutic applications and enhance understanding of sterol-dependent developmental regulation.

Role in Brain Cholesterol Homeostasis and Myelin Repair Mechanisms

Desmosterol plays a pivotal role in brain cholesterol homeostasis, particularly during myelin repair processes and neuroinflammatory resolution [40] [41]. The brain maintains largely independent cholesterol metabolism from peripheral tissues due to blood-brain barrier impermeability, necessitating sophisticated local regulatory mechanisms for sterol homeostasis [31] [42]. Within this context, desmosterol emerges as a critical regulatory molecule that integrates cholesterol metabolism with immune responses and tissue repair processes.

Myelin Repair and Desmosterol Accumulation

During demyelinating conditions such as multiple sclerosis, microglia and macrophages engulf cholesterol-rich myelin debris, triggering complex metabolic adaptations that facilitate tissue repair [40] [43]. Following myelin clearance, these phagocytic cells undergo a remarkable metabolic reprogramming characterized by selective downregulation of 24-dehydrocholesterol reductase expression while maintaining expression of upstream cholesterol biosynthetic enzymes [40]. This enzymatic imbalance results in substantial desmosterol accumulation, with tissue concentrations increasing 5-10 fold above baseline levels [40].

The accumulation of desmosterol in myelin-clearing cells serves multiple functional purposes in the repair process [40] [44]. Mass spectrometry analyses of human multiple sclerosis lesions confirm significant desmosterol elevation in active lesion centers and rim regions compared to inactive lesions, validating the clinical relevance of this metabolic adaptation [40]. This desmosterol accumulation correlates temporally with the transition from pro-inflammatory to anti-inflammatory microglial phenotypes, suggesting a mechanistic role in inflammatory resolution [40] [45].

Liver X Receptor Activation and Anti-inflammatory Effects

Desmosterol functions as the primary endogenous Liver X Receptor ligand in brain tissue, particularly within cholesterol-laden phagocytes [46] [39]. With binding affinity approximately one-fifth that of the most potent oxysterol ligands, desmosterol compensates through dramatically elevated tissue concentrations, often exceeding other Liver X Receptor agonists by 20-fold in foam cell environments [46]. This quantitative dominance establishes desmosterol as the functionally most important endogenous Liver X Receptor activator in neuroinflammatory contexts.

Liver X Receptor activation by desmosterol initiates transcriptional programs that facilitate inflammatory resolution and support myelin repair [40] [47]. Key target genes include ATP-binding cassette transporters ABCA1 and ABCG1, which mediate cholesterol efflux from lipid-laden cells, enabling recycling of myelin-derived lipids for new myelin synthesis [40] [43]. Additionally, desmosterol-activated Liver X Receptors suppress pro-inflammatory gene expression while enhancing anti-inflammatory mediators including interleukin-10 and arginase-1 [40] [45].

Microglial Polarization and Metabolic Reprogramming

The desmosterol-Liver X Receptor axis orchestrates microglial polarization from pro-inflammatory to repair-promoting phenotypes during myelin repair [40] [45]. Genetic studies using mice with myeloid-specific squalene synthase deletion demonstrate that sterol synthesis-deficient microglia fail to accumulate desmosterol and consequently maintain chronic pro-inflammatory activation [40]. These cells exhibit persistent expression of inflammatory mediators including nitric oxide synthase 2 and interleukin-12, while showing reduced expression of repair-associated genes [40].

Conversely, microglia capable of desmosterol synthesis successfully transition to anti-inflammatory phenotypes characterized by enhanced phagocytic capacity, increased cholesterol efflux, and production of growth factors supporting oligodendrocyte differentiation [40] [48]. This metabolic reprogramming extends beyond inflammatory modulation to include mitochondrial function optimization, with desmosterol supporting respiratory chain activity and reducing reactive oxygen species production [45] [49].

Oligodendrocyte Support and Myelin Synthesis

Desmosterol facilitates myelin repair through both direct effects on oligodendrocytes and indirect effects mediated by microglial support [40] [50]. The enhanced cholesterol efflux from desmosterol-activated microglia provides lipid substrates essential for oligodendrocyte membrane synthesis [40] [43]. Given that myelin membranes contain up to 70% cholesterol by weight, efficient lipid recycling mechanisms prove critical for successful remyelination [51] [31].

Direct effects of desmosterol on oligodendrocyte precursor cells include enhanced differentiation and increased myelin protein expression [52] [51]. The improved membrane fluidity characteristics of desmosterol-containing membranes may facilitate the extensive membrane remodeling required during oligodendrocyte maturation and myelin wrapping processes [16] [10]. Additionally, desmosterol-mediated Liver X Receptor activation in oligodendrocytes may coordinate cholesterol homeostasis with differentiation programs [47] [53].

Brain Development and Desmosterol Regulation

During normal brain development, desmosterol accumulates to constitute up to 30% of total brain sterols, suggesting essential developmental functions [32] [31]. This accumulation occurs through post-translational repression of 24-dehydrocholesterol reductase by progesterone, creating a developmental window of elevated desmosterol levels [32]. The high desmosterol content during brain development may facilitate the extensive membrane biogenesis required for neural differentiation and myelination [31] [54].

The developmental desmosterol accumulation pattern suggests evolutionary conservation of this regulatory mechanism across mammalian species [32] [31]. This conservation implies fundamental importance for brain development, potentially including roles in neural migration, synaptogenesis, and initial myelination processes [55] [41]. Understanding these developmental functions provides insights into adult brain repair mechanisms that may recapitulate developmental programs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

121.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANP93865R8

Other CAS

313-04-2

Wikipedia

Desmosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
1: Wudiri GA, Nicola AV. Cellular cholesterol facilitates the post-entry replication cycle of herpes simplex virus 1. J Virol. 2017 Apr 26. pii: JVI.00445-17. doi: 10.1128/JVI.00445-17. [Epub ahead of print] PubMed PMID: 28446672.
2: Mouritsen OG, Bagatolli LA, Duelund L, Garvik O, Ipsen JH, Simonsen AC. Effects of seaweed sterols fucosterol and desmosterol on lipid membranes. Chem Phys Lipids. 2017 Jun;205:1-10. doi: 10.1016/j.chemphyslip.2017.03.010. Epub 2017 Mar 30. PubMed PMID: 28365392.
3: Hamdan IJ, Claumarchirant L, Garcia-Llatas G, Alegría A, Lagarda MJ. Sterols in infant formulas: validation of a gas chromatographic method. Int J Food Sci Nutr. 2017 Feb 16:1-9. doi: 10.1080/09637486.2017.1287883. [Epub ahead of print] PubMed PMID: 28276904.
4: Korade Ž, Liu W, Warren EB, Armstrong K, Porter NA, Konradi C. Effect of psychotropic drug treatment on sterol metabolism. Schizophr Res. 2017 Feb 12. pii: S0920-9964(17)30072-5. doi: 10.1016/j.schres.2017.02.001. [Epub ahead of print] PubMed PMID: 28202290.
5: Lamberson CR, Muchalski H, McDuffee KB, Tallman KA, Xu L, Porter NA. Propagation rate constants for the peroxidation of sterols on the biosynthetic pathway to cholesterol. Chem Phys Lipids. 2017 Feb 5. pii: S0009-3084(16)30166-9. doi: 10.1016/j.chemphyslip.2017.01.006. [Epub ahead of print] PubMed PMID: 28174017.
6: Hu X, Liu X, Moisan J, Wang Y, Lesch CA, Spooner C, Morgan RW, Zawidzka EM, Mertz D, Bousley D, Majchrzak K, Kryczek I, Taylor C, Van Huis C, Skalitzky D, Hurd A, Aicher TD, Toogood PL, Glick GD, Paulos CM, Zou W, Carter LL. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. Oncoimmunology. 2016 Nov 4;5(12):e1254854. doi: 10.1080/2162402X.2016.1254854. eCollection 2016. PubMed PMID: 28123897; PubMed Central PMCID: PMC5215247.
7: Costello DA, Villareal VA, Yang PL. Desmosterol Increases Lipid Bilayer Fluidity during Hepatitis C Virus Infection. ACS Infect Dis. 2016 Nov 11;2(11):852-862. Epub 2016 Aug 25. PubMed PMID: 27933788; PubMed Central PMCID: PMC5161114.
8: Lopez AM, Chuang JC, Posey KS, Turley SD. Suppression of brain cholesterol synthesis in male Mecp2-deficient mice is age dependent and not accompanied by a concurrent change in the rate of fatty acid synthesis. Brain Res. 2017 Jan 1;1654(Pt A):77-84. doi: 10.1016/j.brainres.2016.10.021. Epub 2016 Oct 24. PubMed PMID: 27789278; PubMed Central PMCID: PMC5131633.
9: Baila-Rueda L, Cenarro A, Lamiquiz-Moneo I, Mateo-Gallego R, Bea AM, Perez-Calahorra S, Marco-Benedi V, Civeira F. Bile acid synthesis precursors in subjects with genetic hypercholesterolemia negative for LDLR/APOB/PCSK9/APOE mutations. Association with lipids and carotid atherosclerosis. J Steroid Biochem Mol Biol. 2017 May;169:226-233. doi: 10.1016/j.jsbmb.2016.10.003. Epub 2016 Oct 18. Review. PubMed PMID: 27769814.
10: Peach M, Xu R, Fitzpatrick D, Hamilton L, Somaratne R, Scott R, Wasserman SM, Djedjos CS. Effect of evolocumab on cholesterol synthesis and absorption. J Lipid Res. 2016 Dec;57(12):2217-2224. Epub 2016 Oct 5. PubMed PMID: 27707817; PubMed Central PMCID: PMC5321223.
11: Kazkayasi I, Ismail MA, Parrado-Fernandez C, Björkhem I, Pekiner C, Uma S, Cedazo-Minguez A, Burul-Bozkurt N. Lack of insulin results in reduced seladin-1 expression in primary cultured neurons and in cerebral cortex of STZ-induced diabetic rats. Neurosci Lett. 2016 Oct 28;633:174-181. doi: 10.1016/j.neulet.2016.09.018. Epub 2016 Sep 14. PubMed PMID: 27639960.
12: Gojkovic T, Vladimirov S, Spasojevic-Kalimanovska V, Zeljkovic A, Vekic J, Kalimanovska-Ostric D, Djuricic I, Sobajic S, Jelic-Ivanovic Z. Can non-cholesterol sterols and lipoprotein subclasses distribution predict different patterns of cholesterol metabolism and statin therapy response? Clin Chem Lab Med. 2017 Mar 1;55(3):447-457. doi: 10.1515/cclm-2016-0505. PubMed PMID: 27718480.
13: Weingärtner O, Bogeski I, Kummerow C, Schirmer SH, Husche C, Vanmierlo T, Wagenpfeil G, Hoth M, Böhm M, Lütjohann D, Laufs U. Plant sterol ester diet supplementation increases serum plant sterols and markers of cholesterol synthesis, but has no effect on total cholesterol levels. J Steroid Biochem Mol Biol. 2017 May;169:219-225. doi: 10.1016/j.jsbmb.2016.07.016. Epub 2016 Jul 27. PubMed PMID: 27473562.
14: Vianey-Saban C, Acquaviva C, Cheillan D, Collardeau-Frachon S, Guibaud L, Pagan C, Pettazzoni M, Piraud M, Lamazière A, Froissart R. Antenatal manifestations of inborn errors of metabolism: biological diagnosis. J Inherit Metab Dis. 2016 Sep;39(5):611-24. doi: 10.1007/s10545-016-9947-8. Epub 2016 Jul 8. PubMed PMID: 27393412.
15: Pinho RO, Lima DM, Shiomi HH, Siqueira JB, Silveira CO, Faria VR, Lopes PS, Guimarães SE, Guimarães JD. Effect of cyclodextrin-loaded cholesterol conjugates on plasma membrane viability of Piau swine breed frozen/thawed spermatozoa. Cryobiology. 2016 Aug;73(1):1-6. doi: 10.1016/j.cryobiol.2016.07.004. Epub 2016 Jul 5. PubMed PMID: 27393245.
16: Villareal VA, Fu D, Costello DA, Xie XS, Yang PL. Hepatitis C Virus Selectively Alters the Intracellular Localization of Desmosterol. ACS Chem Biol. 2016 Jul 15;11(7):1827-33. doi: 10.1021/acschembio.6b00324. Epub 2016 May 6. PubMed PMID: 27128812; PubMed Central PMCID: PMC5025300.
17: Kim HY, Korade Z, Tallman KA, Liu W, Weaver CD, Mirnics K, Porter NA. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells. Chem Res Toxicol. 2016 May 16;29(5):892-900. doi: 10.1021/acs.chemrestox.6b00054. Epub 2016 Apr 28. PubMed PMID: 27097157; PubMed Central PMCID: PMC4868769.
18: Leoni V, Nury T, Vejux A, Zarrouk A, Caccia C, Debbabi M, Fromont A, Sghaier R, Moreau T, Lizard G. Mitochondrial dysfunctions in 7-ketocholesterol-treated 158N oligodendrocytes without or with α-tocopherol: Impacts on the cellular profil of tricarboxylic cycle-associated organic acids, long chain saturated and unsaturated fatty acids, oxysterols, cholesterol and cholesterol precursors. J Steroid Biochem Mol Biol. 2017 May;169:96-110. doi: 10.1016/j.jsbmb.2016.03.029. Epub 2016 Mar 25. PubMed PMID: 27020660.
19: Zhao Q, Qian C, Chen XZ. A highly stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol. Steroids. 2016 May;109:16-21. doi: 10.1016/j.steroids.2016.03.003. Epub 2016 Mar 8. PubMed PMID: 26968128.
20: Boussicault L, Alves S, Lamazière A, Planques A, Heck N, Moumné L, Despres G, Bolte S, Hu A, Pagès C, Galvan L, Piguet F, Aubourg P, Cartier N, Caboche J, Betuing S. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington's disease. Brain. 2016 Mar;139(Pt 3):953-70. doi: 10.1093/brain/awv384. Epub 2016 Jan 29. PubMed PMID: 26912634; PubMed Central PMCID: PMC4766376.

Explore Compound Types